molecular formula C11H10INO2 B1303970 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide CAS No. 53676-94-1

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

Cat. No. B1303970
CAS RN: 53676-94-1
M. Wt: 315.11 g/mol
InChI Key: LFPJPCVWKFUQOJ-UHFFFAOYSA-M
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Description

The compound 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a pyridinium salt with potential applications in various fields of chemistry. It is characterized by the presence of a pyridinium ring, which is a heterocyclic aromatic organic compound similar to benzene, where one of the carbon atoms is replaced by a nitrogen atom. The compound also contains a furyl group, which is derived from furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furyl group is known for its reactivity due to the aromatic furan ring.

Synthesis Analysis

The synthesis of related pyridinium compounds involves various condensation reactions. For instance, the synthesis of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine is achieved through the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, followed by electrophilic substitution reactions that introduce different functional groups into the furan ring . Although the specific synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as condensation, electrophilic substitution, and quaternization reactions.

Molecular Structure Analysis

The molecular structure of a closely related compound, 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide, has been studied using both experimental and theoretical methods . The compound crystallizes in the monoclinic P21/c space group and exhibits ion-dipole contacts and π-π stacking, which are crucial for the stability of the crystal structure. The high electrostatic potential at the ethanone hydrogens indicates the molecule's acidity and reactivity as a Michael donor. These findings provide insights into the molecular structure and interactions that could be expected for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Chemical Reactions Analysis

The chemical reactivity of pyridinium salts is often explored through their reactions with various electrophiles and nucleophiles. For example, the quaternization of the nitrogen atom in the pyridine ring can be achieved using methyl iodide . The reactivity of the furyl group in such compounds is also significant, as it undergoes electrophilic substitution reactions preferentially at the 5-position of the furan ring . These reactions are indicative of the types of chemical transformations that 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of ion-dipole interactions and π-π stacking contributes to the stability and solubility of these compounds . The acidity and reactivity of the molecule can be attributed to the presence of functional groups such as the ethanone group, which can act as a Michael donor . The vibrational, structural, and electronic properties of these compounds can be studied using techniques like FT-IR/ATR, NMR, SXRD, and DFT calculations .

Scientific Research Applications

Ionic Liquids and Material Science

  • Ionic Liquid-Modified Materials for Extraction and Separation : Ionic liquids, with unique properties, have advanced the development of materials science, particularly in solid-phase extraction and separation. The modification of materials with ionic liquids, particularly pyridinium-based ones, demonstrates potential for enhancing separation processes, which could be relevant to the applications of specific ionic compounds like "1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide" in material science and analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Electrocatalysis and Electrochemistry

  • Electrochemical Behavior in Pyrite Flotation : The study of pyrite, a sulfide mineral, in flotation processes highlighted the importance of electrochemical interactions, which are crucial for the flotation of sulfide minerals. Understanding these electrochemical mechanisms can inform the design and optimization of processes for compounds that interact electrochemically, such as specific iodide salts (Moslemi & Gharabaghi, 2017).

Environmental and Health Applications

  • Iodine Kinetics and Effectiveness of Prophylaxis : The kinetics of iodine and the effectiveness of stable iodine prophylaxis after intake of radioactive iodine have been extensively studied, showing the critical role of iodine in thyroid protection. This area of research underlines the health-related applications of iodine, including iodide salts, in preventing radiation-induced thyroid damage (Verger, Aurengo, Geoffroy, & Le Guen, 2001).

Safety And Hazards

Specific safety and hazard information for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is not provided in the retrieved resources .

properties

IUPAC Name

1-(furan-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NO2.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPJPCVWKFUQOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CO2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377523
Record name 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

CAS RN

53676-94-1
Record name 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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